ジフェニルメチリデン(シクロペンタジエニル)(9-フルオレニル)ジルコニウムジクロリド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Diphenylmethylidene(cyclopentadienyl)(9-fluorenyl)zirconium dichloride is a useful research compound. Its molecular formula is C31H22.Cl2Zr and its molecular weight is 556.64. The purity is usually 95%.

BenchChem offers high-quality Diphenylmethylidene(cyclopentadienyl)(9-fluorenyl)zirconium dichloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diphenylmethylidene(cyclopentadienyl)(9-fluorenyl)zirconium dichloride including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

有機合成の触媒

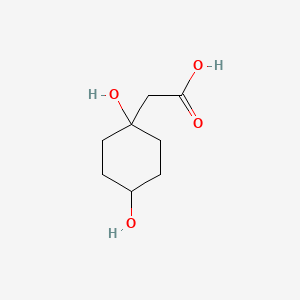

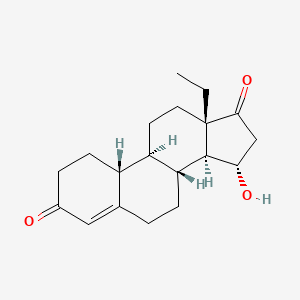

“ジフェニルメチリデン(シクロペンタジエニル)(9-フルオレニル)ジルコニウムジクロリド”は、有機合成の触媒として使用できる有機金属化合物です {svg_1} {svg_2} {svg_3}. 触媒として、反応に関与せずに化学反応を促進することができ、さまざまな有機合成手順において貴重なツールとなっています。

オレフィンの重合触媒

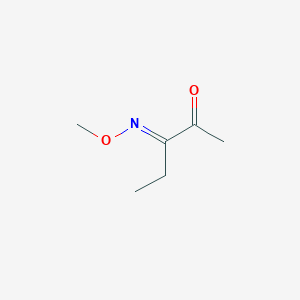

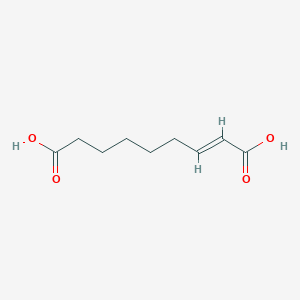

この化合物は、オレフィンの重合を触媒するために使用できます {svg_4} {svg_5}. オレフィンは、アルケンとも呼ばれ、少なくとも1つの炭素-炭素二重結合を含む炭化水素です。オレフィンの重合により、ポリマーが生成されます。ポリマーは、繰り返しサブユニットからなる大きな分子です。これらのポリマーは、プラスチック、樹脂、合成繊維の製造など、幅広い用途を持っています。

不斉合成の触媒

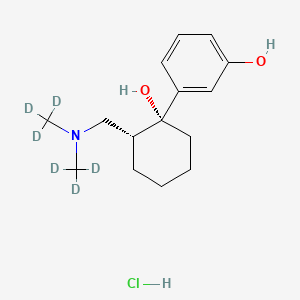

“ジフェニルメチリデン(シクロペンタジエニル)(9-フルオレニル)ジルコニウムジクロリド”は、不斉合成の触媒としても使用できます {svg_6} {svg_7}. 不斉合成は、キラル合成とも呼ばれ、キラルまたは光学活性な分子を生成するプロセスです。キラル分子とは、鏡像と重ね合わせることができない分子です。これらの分子は、医薬品、農薬、材料科学など、科学技術の多くの分野で重要です。

芳香族化反応の触媒

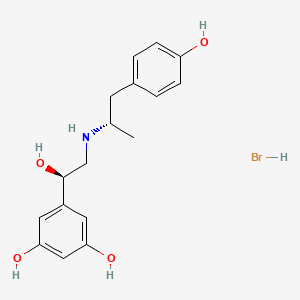

この化合物のもう1つの用途は、芳香族化反応の触媒です {svg_8} {svg_9}. 芳香族化とは、非芳香族化合物を芳香族化合物に変換する化学プロセスです。芳香族化合物とは、非局在化したπ電子を持つ原子環を含む化合物のクラスです。芳香族化合物には、独特の化学的性質があります。芳香族化合物は、染料、医薬品、ポリマーの製造において広く使用されています。

作用機序

Target of Action

Diphenylmethylidene(cyclopentadienyl)(9-fluorenyl)zirconium dichloride is an organometallic compound . Its primary targets are organic compounds, particularly olefins. Olefins, also known as alkenes, are hydrocarbons that contain a carbon-carbon double bond. They play a crucial role in the chemical industry as they are the building blocks for a wide range of polymers and other chemical products.

Mode of Action

The compound acts as a catalyst in the polymerization of olefins. It facilitates the reaction by reducing the activation energy, thereby increasing the rate of the reaction. The catalyst interacts with the olefins, enabling them to react with each other to form long-chain polymers.

Biochemical Pathways

It is known that the compound plays a pivotal role in the olefin polymerization pathway.

Result of Action

The primary result of the action of Diphenylmethylidene(cyclopentadienyl)(9-fluorenyl)zirconium dichloride is the formation of polymers from olefins. These polymers have a wide range of applications in various industries, including the production of plastics, resins, and synthetic fibers.

Action Environment

The action of Diphenylmethylidene(cyclopentadienyl)(9-fluorenyl)zirconium dichloride can be influenced by various environmental factors. For instance, the compound should be stored in a cool, ventilated warehouse, away from fire and heat sources . Furthermore, it should be handled in a well-ventilated area to avoid inhalation . The compound should also be kept in a tightly closed container to maintain its stability .

Safety and Hazards

生化学分析

Biochemical Properties

Diphenylmethylidene(cyclopentadienyl)(9-fluorenyl)zirconium dichloride plays a significant role in biochemical reactions as a catalyst. It interacts with various enzymes and proteins to facilitate the polymerization of olefins. The compound reduces the activation energy required for these reactions, thereby increasing the reaction rate. It interacts with olefins, enabling them to react with each other to form long-chain polymers . The nature of these interactions is primarily catalytic, where the compound acts as a mediator to accelerate the reaction without being consumed in the process .

Cellular Effects

The effects of Diphenylmethylidene(cyclopentadienyl)(9-fluorenyl)zirconium dichloride on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s catalytic properties can lead to changes in the cellular environment, promoting or inhibiting specific biochemical pathways . For instance, its role in polymerization reactions can impact the synthesis of cellular components, thereby influencing overall cell function .

Molecular Mechanism

At the molecular level, Diphenylmethylidene(cyclopentadienyl)(9-fluorenyl)zirconium dichloride exerts its effects through binding interactions with biomolecules. It acts as a catalyst in the polymerization of olefins by reducing the activation energy required for the reaction. This process involves the compound interacting with olefins, facilitating their reaction to form long-chain polymers . Additionally, the compound may influence enzyme activity, either inhibiting or activating specific enzymes involved in metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Diphenylmethylidene(cyclopentadienyl)(9-fluorenyl)zirconium dichloride can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its catalytic properties over extended periods . Degradation can occur under certain conditions, leading to a decrease in its effectiveness as a catalyst.

Dosage Effects in Animal Models

The effects of Diphenylmethylidene(cyclopentadienyl)(9-fluorenyl)zirconium dichloride vary with different dosages in animal models. At lower doses, the compound effectively catalyzes biochemical reactions without causing significant adverse effects. At higher doses, toxic or adverse effects may be observed, including potential damage to cellular structures and disruption of normal cellular functions . Threshold effects are also noted, where a specific dosage is required to achieve the desired catalytic activity.

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Diphenylmethylidene(cyclopentadienyl)(9-fluorenyl)zirconium dichloride involves the reaction of cyclopentadienylzirconium trichloride with 9-fluorenyllithium followed by the addition of benzaldehyde to form the desired product.", "Starting Materials": ["Cyclopentadienylzirconium trichloride", "9-fluorenyllithium", "Benzaldehyde", "Diethyl ether", "Chloroform", "Sodium chloride", "Anhydrous magnesium sulfate"], "Reaction": ["To a solution of cyclopentadienylzirconium trichloride (0.5 g) in 20 mL of diethyl ether, 9-fluorenyllithium (1.0 g) in 20 mL of diethyl ether was added dropwise at -78°C under nitrogen atmosphere.", "The reaction mixture was stirred at -78°C for 2 h and then allowed to warm to room temperature.", "Benzaldehyde (0.5 g) in 10 mL of diethyl ether was added dropwise to the reaction mixture at room temperature.", "The reaction mixture was stirred at room temperature for 4 h.", "The solvent was evaporated under reduced pressure and the residue was extracted with chloroform.", "The organic layer was washed with water, dried over anhydrous magnesium sulfate and concentrated under reduced pressure.", "The crude product was purified by column chromatography using chloroform as eluent to afford Diphenylmethylidene(cyclopentadienyl)(9-fluorenyl)zirconium dichloride as a yellow solid." ] } | |

CAS番号 |

132510-07-7 |

分子式 |

C31H22.Cl2Zr |

分子量 |

556.64 |

製品の起源 |

United States |

Q1: How does Diphenylmethylidene(cyclopentadienyl)(9-fluorenyl)zirconium dichloride contribute to the synthesis of stereoregular polymers?

A1: Diphenylmethylidene(cyclopentadienyl)(9-fluorenyl)zirconium dichloride acts as a Ziegler-Natta catalyst []. These catalysts are known for their ability to control the stereochemistry of polymerization reactions, leading to the formation of polymers with specific tacticity (the arrangement of substituent groups along the polymer chain). In this specific case, the catalyst facilitates the stereospecific polymerization of N-alkenyl carbazole monomers, resulting in either isotactic or syndiotactic poly(N-alkenyl-carbazole)s, depending on the specific reaction conditions.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl [(1S)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonate](/img/structure/B1148307.png)

![2-[4-(1,3,4-Oxadiazol-2-Yl)Phenoxy]Acetamidoxime](/img/structure/B1148309.png)